molecular formula C10H18ClNO2 B1431762 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride CAS No. 91129-78-1

2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride

Cat. No.: B1431762
CAS No.: 91129-78-1
M. Wt: 219.71 g/mol
InChI Key: SNTWNMQWPOMTGU-UHFFFAOYSA-N
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Description

Historical Context of Azabicyclic Compounds

The historical development of azabicyclic compounds traces its origins to the early nineteenth century with the pioneering work on tropane alkaloids. The isolation of atropine by H. F. G. Mein in 1832, followed by the published work of P. L. Geiger and O. Hesse in 1833, marked the beginning of systematic investigations into nitrogen-containing bicyclic structures. These early discoveries established the foundation for understanding the structural complexity and biological significance of azabicyclic frameworks. The subsequent isolation of hyoscyamine by P. L. Geiger in 1833 and scopolamine by Albert Ladenberg in 1881 further expanded the recognized diversity within this chemical family. The stereochemical relationship between atropine and hyoscyamine was elucidated by K. Kraut and W. Lossen in 1880, who demonstrated through alkaline hydrolysis that both compounds yielded identical cleavage products consisting of tropic acid and tropine. This breakthrough revealed that atropine represented the racemic form of hyoscyamine, providing crucial insights into the stereochemical nature of azabicyclic systems.

The structural elucidation of tropane alkaloids reached a significant milestone with the work of Richard Martin Willstätter between 1872 and 1942. Willstätter's comprehensive investigations established the complete structures of tropane alkaloids and cocaine, with his tropine synthesis of 1903 representing an outstanding achievement in organic chemistry history. Sir Robert Robinson's contribution to the field included an elegant biomimetic synthesis of the tropane ring system in 1917, which highlighted the biosynthetic pathways leading to these complex structures. These foundational studies established the theoretical framework for understanding azabicyclic compound formation and transformation, setting the stage for modern synthetic approaches to related structures. The development of systematic nomenclature for bicyclic compounds, particularly the azabicyclo[3.2.1]octane framework, emerged from these early structural investigations and provided the basis for classifying compounds such as 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride within the broader family of nitrogen-containing heterocycles.

Structural Classification and Nomenclature

The nomenclature and structural classification of 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride follows the systematic rules established by the International Union of Pure and Applied Chemistry for bicyclic compounds. The compound's name is constructed using the prefix "azabicyclo" followed by brackets indicating the number of carbons in each of the three chains that connect the bridgehead carbons, specifically [3.2.1], which denotes three carbons in the longest chain, two carbons in the medium chain, and one carbon in the shortest bridge. The base structure represents an octane framework with eight total carbons, where one carbon has been replaced by nitrogen, hence the "aza" designation. The bridgehead carbons serve as the structural foundation from which the three connecting chains originate, and the numbering system begins from one bridgehead carbon, continues along the longest chain to the second bridgehead, then proceeds through the medium chain, and finally addresses the shortest bridge.

The specific substitution pattern of this compound includes an 8-methyl group attached to the nitrogen atom and a 3-yl acetic acid moiety connected to the third carbon position. The systematic nomenclature reflects the precise stereochemical and positional information necessary for unambiguous identification of the compound. The molecular formula C10H18ClNO2 indicates the presence of ten carbon atoms, eighteen hydrogen atoms, one chlorine atom (from the hydrochloride salt), one nitrogen atom, and two oxygen atoms. The compound exhibits a molecular weight of 219.71 grams per mole, which includes the contribution from the hydrochloride salt formation. The Chemical Abstracts Service registry number 91129-78-1 provides a unique identifier that facilitates database searches and chemical inventory management. The structural classification places this compound within the broader category of tropane-like alkaloids, specifically as a functionalized derivative of the 8-azabicyclo[3.2.1]octane scaffold.

Structural Parameter Value
Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
Chemical Abstracts Service Number 91129-78-1
Bicyclic Classification Azabicyclo[3.2.1]octane
Functional Groups Carboxylic acid, tertiary amine, hydrochloride salt
Purity 97%

Significance in Organic and Medicinal Chemistry

The significance of 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride in organic and medicinal chemistry stems from its unique structural features and potential applications as a synthetic building block. Azacyclic compounds, particularly those containing nitrogen-containing heterocycles, represent essential scaffolds in pharmaceutical development, with statistical analysis indicating that more than half of small-molecule drugs approved by the United States Food and Drug Administration contain azacycle skeletons. The bicyclo[3.2.1]octane framework found in this compound provides a rigid, three-dimensional structure that can serve as a privileged scaffold for drug discovery efforts. The presence of both the nitrogen atom within the bicyclic system and the carboxylic acid functionality creates multiple sites for chemical modification and biological interaction.

Recent advances in the synthesis of azabicyclic systems have highlighted the challenges and opportunities associated with constructing these complex molecular architectures. The 2-azabicyclo[3.2.1]octane scaffold, closely related to the structure under discussion, has been recognized for its significant potential in drug discovery applications. These nitrogen-containing heterocycles present unique structural characteristics that can make them challenging scaffolds to acquire through conventional synthetic methods, thereby emphasizing the value of pre-formed building blocks such as 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride. The compound's availability with 97 percent purity provides researchers with access to a well-characterized starting material for further synthetic elaborations. The hydrochloride salt formation enhances the compound's handling characteristics and stability, making it suitable for diverse synthetic applications and medicinal chemistry investigations.

The synthetic utility of functionalized bicyclo[3.2.1]octane derivatives has been demonstrated through their application in total synthesis projects and drug development programs. The rigid bicyclic framework constrains molecular conformations, potentially leading to enhanced selectivity and potency in biological systems. The acetic acid functionality provides a handle for conjugation reactions, esterification processes, and amidation chemistry, expanding the compound's utility as a versatile synthetic intermediate. Modern synthetic approaches to azabicyclic systems have emphasized the development of efficient methodologies for accessing these structures, with organocatalytic and metal-catalyzed processes representing significant advances in the field. The availability of pre-formed azabicyclic building blocks such as this compound facilitates access to diverse chemical space and accelerates medicinal chemistry optimization efforts.

Relationship to Tropane Alkaloid Family

The structural relationship between 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride and the tropane alkaloid family represents a fundamental connection that links synthetic organic chemistry with natural product biosynthesis. Tropane alkaloids constitute an important class of secondary metabolites characterized by the distinctive 8-azabicyclo[3.2.1]octane ring system, which forms the core structural feature shared with the compound under investigation. The tropane alkaloid family includes more than 200 known compounds, with prominent members such as atropine, hyoscyamine, scopolamine, and cocaine representing the most extensively studied examples. These natural products occur primarily in plant families Erythroxylaceae and Solanaceae, where they serve as chemical defense mechanisms and have been utilized for medicinal purposes throughout human history.

The biosynthetic pathway leading to tropane alkaloids begins with the amino acid ornithine, which undergoes decarboxylation by ornithine decarboxylase to form putrescine. Subsequent methylation by putrescine N-methyltransferase yields N-methylputrescine, which is then oxidized by N-methylputrescine oxidase to produce 4-methylamino-butanal. This intermediate spontaneously cyclizes to form the N-methylpyrrolinium cation, which serves as the key precursor for tropane alkaloid biosynthesis. The formation of the second ring in the bicyclic system involves condensation with acetate-derived units, ultimately yielding the characteristic 8-azabicyclo[3.2.1]octane framework. The stereochemical outcome of subsequent reduction reactions determines the final configuration of hydroxyl groups in the resulting tropane alkaloids, with tropinone reductases playing crucial roles in controlling product distribution.

The compound 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride shares the fundamental bicyclic core structure with natural tropane alkaloids, but differs in its substitution pattern and functional group arrangement. While natural tropane alkaloids typically feature hydroxyl or ester functionalities at the 3-position, this synthetic compound incorporates an acetic acid moiety, providing distinct chemical and biological properties. The N-methylation pattern observed in the compound mirrors that found in many natural tropane alkaloids, suggesting potential similarities in biological activity profiles. The understanding of tropane alkaloid structure-activity relationships has informed the design and synthesis of related compounds, including synthetic derivatives that maintain the core bicyclic framework while incorporating novel functional groups to modulate biological properties.

Tropane Alkaloid Core Structure Key Functional Groups Natural Source
Atropine 8-azabicyclo[3.2.1]octane 3α-hydroxyl, tropic acid ester Atropa belladonna
Scopolamine 8-azabicyclo[3.2.1]octane 3α-hydroxyl, scopolamic acid ester Scopolia japonica
Cocaine 8-azabicyclo[3.2.1]octane 3β-hydroxyl, benzoic acid ester Erythroxylon coca
Study Compound 8-azabicyclo[3.2.1]octane 3-yl acetic acid, N-methyl Synthetic

Research Evolution of Azabicyclo Frameworks

The research evolution of azabicyclo frameworks has progressed through distinct phases, from early natural product isolation to sophisticated synthetic methodology development and contemporary applications in medicinal chemistry. The initial phase, spanning the nineteenth and early twentieth centuries, focused on the isolation, purification, and structural elucidation of naturally occurring azabicyclic compounds, particularly tropane alkaloids. Willstätter's groundbreaking synthesis of tropine in 1903 represented the first successful total synthesis of an azabicyclic natural product, establishing precedent for synthetic approaches to these challenging molecular architectures. Robinson's biomimetic synthesis in 1917 demonstrated the feasibility of constructing azabicyclic systems through chemical processes that mimic biological pathways, providing inspiration for subsequent synthetic endeavors.

The development of modern synthetic methodology for azabicyclic frameworks has emphasized the creation of efficient, stereoselective processes for accessing diverse structural variants. Organocatalytic approaches have emerged as powerful tools for constructing bicyclo[3.2.1]octane scaffolds, with domino Michael-aldol reactions providing access to complex azabicyclic systems with multiple stereogenic centers. The discovery of highly enantioselective and diastereoselective organocatalytic processes has enabled the preparation of synthetically unique bicyclo[3.2.1]octane derivatives with four stereogenic centers, including quaternary stereocenters. Theoretical density functional theory calculations have provided insights into the origins of stereoselectivity in these transformations, leading to the development of predictive models for reaction design.

Contemporary research has focused on expanding the synthetic utility of azabicyclic frameworks through the development of versatile building blocks and synthetic intermediates. The recent discovery of azabicyclo[2.1.1]hexane piperazinium salts from unexpected rearrangement reactions demonstrates the continued potential for serendipitous discoveries in azabicyclic chemistry. These bench-stable compounds have proven to be versatile electrophiles in ring-opening reactions with various nucleophiles, highlighting their utility as medicinal chemistry building blocks. The application of these compounds in the synthesis of ligand-directed degraders targeting protein degradation represents a cutting-edge application of azabicyclic chemistry in chemical biology. The evolution of synthetic approaches to azabicyclic systems continues to benefit from advances in organocatalysis, metal catalysis, and computational chemistry, providing researchers with increasingly sophisticated tools for accessing complex molecular architectures.

Properties

IUPAC Name

2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10(12)13;/h7-9H,2-6H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTWNMQWPOMTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride primarily involves constructing the 8-azabicyclo[3.2.1]octane core followed by functionalization to introduce the acetic acid moiety and methyl substitution.

Key Features of Synthetic Routes:

  • Starting Materials: Commonly used starting materials include 8-azabicyclo[3.2.1]octan-3-ol or related bicyclic amines.
  • Enantioselective Synthesis: Methods often employ enantioselective catalysis to ensure the desired stereochemistry of the bicyclic scaffold, which is critical for biological activity.
  • Functional Group Modification: After constructing the bicyclic core, chemical transformations introduce the acetic acid group at the 3-position and methylation at the 8-position nitrogen atom.
  • Hydrochloride Salt Formation: The final step typically involves conversion to the hydrochloride salt to improve compound stability and solubility.

Typical Reaction Conditions:

  • Controlled temperatures (often ambient to moderate heating) to optimize yield and stereochemical integrity.
  • Use of specific solvents such as ethereal solvents or polar aprotic solvents to facilitate nucleophilic substitutions and cyclizations.
  • Catalysts or reagents for methylation (e.g., methyl iodide or methyl sulfate) and acetic acid introduction (e.g., alkylation with haloacetic acid derivatives).

Industrial Production Methods

On an industrial scale, the synthesis is optimized for cost-effectiveness, scalability, and purity:

  • Catalyst Use: Catalysts are employed to increase reaction rates and selectivity.
  • Reaction Optimization: Parameters such as solvent choice, temperature control, and reaction time are finely tuned.
  • Continuous Flow Chemistry: Emerging industrial methods include continuous flow reactors to improve reproducibility and scalability.
  • Purification: Crystallization or chromatography techniques are used to isolate the hydrochloride salt with high purity.

Chemical Reactions Analysis

The compound can undergo several chemical transformations, which are also relevant to its preparation and derivatization:

Reaction Type Reagents Used Products Formed
Oxidation Potassium permanganate (KMnO4), Chromium trioxide (CrO3) Oxidized derivatives (carboxylic acids, ketones)
Reduction Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) Reduced forms (alcohols, amines)
Substitution Nucleophiles in appropriate solvents, Halogenating agents (thionyl chloride, phosphorus tribromide) Substituted analogs (halogenated derivatives)

These reactions are integral in modifying the bicyclic scaffold or side chains during synthesis or for producing derivatives for further research.

Comparative Table of Preparation Parameters

Aspect Description
Starting Material 8-azabicyclo[3.2.1]octan-3-ol or related bicyclic amines
Key Synthetic Steps Enantioselective scaffold formation → methylation → acetic acid group introduction → salt formation
Catalysts/Reagents Methylating agents (e.g., methyl iodide), oxidants (KMnO4, CrO3), reductants (LiAlH4, NaBH4)
Solvents Ether, polar aprotic solvents (e.g., DMF, DMSO)
Temperature Range Ambient to moderate heating (typically 20–80°C)
Industrial Techniques Use of catalysts, continuous flow chemistry, optimized purification
Final Product Form Hydrochloride salt for enhanced stability and solubility

Research Findings and Notes

  • The enantioselective construction of the bicyclic scaffold is crucial to obtain biologically active isomers, often achieved via asymmetric cycloaddition or catalytic methods.
  • Functional group transformations are carefully controlled to avoid racemization or degradation.
  • Industrial methods prioritize yield and purity, employing scalable techniques such as continuous flow reactors.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to improved handling properties.

Chemical Reactions Analysis

Types of Reactions: 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of treatments for neurological disorders. Its tropane alkaloid structure is similar to that of certain therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and research chemicals. Its versatility and reactivity make it a valuable asset in industrial applications.

Mechanism of Action

The mechanism by which 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound Name Molecular Formula Substituent/Modification Molecular Weight (g/mol) Key Differences References
Apoatropine Hydrochloride C₁₇H₂₂ClNO₂ 2-Phenylpropenoate ester at 3-position 295.82 Bulkier aromatic group increases lipophilicity; likely higher CNS penetration due to ester moiety.
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(4-Nitrophenyl)acetate Hydrochloride C₁₆H₂₁ClN₂O₄ Nitrophenylacetate substituent 340.80 Electron-withdrawing nitro group enhances stability but may reduce solubility. Used in enzyme inhibition studies.
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-Phenylbutanoate Hydrochloride C₁₈H₂₆ClNO₂ Butanoate chain with phenyl group 323.87 Longer alkyl chain increases lipophilicity, potentially altering metabolic clearance rates.
3-Acetoxy-2-Phenylpropanoate Derivative (Atropine Impurity) C₁₉H₂₄ClNO₄ Acetoxy and phenylpropanoate groups 365.85 Ester and aromatic groups enhance receptor binding but may reduce hydrolytic stability.

Analogues with Heteroatom Variations

Compound Name Molecular Formula Modification Molecular Weight (g/mol) Key Differences References
8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride C₆H₁₂ClNO Oxygen replaces methyl group 163.62 Reduced steric hindrance; altered hydrogen-bonding capacity.
exo-8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride C₇H₁₄ClNO Hydroxyl group at 3-position 163.65 Increased polarity due to hydroxyl; potential for glucuronidation in metabolism.

Derivatives with Functional Group Additions

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) Key Differences References
α-Oxo Derivative (CAS 64790-46-1) C₁₆H₂₀ClNO₃ Ketone (α-oxo) group 309.79 Enhanced reactivity for nucleophilic attacks; potential prodrug applications.
3-Phenyltropine Acetate Hydrochloride C₁₇H₂₂ClNO₂ Phenyl and acetate groups 295.82 Aromatic and ester groups improve receptor affinity but may reduce aqueous solubility.

Pharmacological and Physicochemical Implications

Lipophilicity :

  • Esters (e.g., apoatropine) and aromatic substituents increase logP values, enhancing blood-brain barrier penetration.
  • Acetic acid derivatives (target compound) are more hydrophilic, favoring renal excretion .

Stability: Nitro groups (e.g., CAS 136-68-5) improve chemical stability but may require metabolic activation . Esters (e.g., butanoate) are prone to hydrolysis, affecting shelf-life and bioavailability .

Receptor Interactions: Tropane derivatives with aromatic groups (e.g., phenylpropenoate) show higher affinity for muscarinic/cholinergic receptors . The target compound’s acetic acid group may facilitate ionic interactions with cationic binding sites .

Biological Activity

4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde (CAS No. 1338681-94-9) is a compound belonging to the pyrazolo[1,5-a]pyrazine class. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C14H10ClN3O
  • Molecular Weight : 243.69 g/mol
  • Structure : The compound features a pyrazole ring with a chlorinated phenyl substituent and an aldehyde functional group, which may contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo compounds. Specifically, derivatives of pyrazolo[1,5-a]pyrazine have shown cytotoxic effects against various cancer cell lines. A notable study found that compounds with similar structures exhibited significant inhibitory effects on breast cancer cell lines (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and autophagy induction .

The proposed mechanisms underlying the anticancer activity include:

  • Induction of Apoptosis : Activation of caspases (caspase 3, 8, and 9) leading to programmed cell death.
  • Inhibition of NF-κB Signaling : Suppression of NF-κB activity which is often associated with cancer cell survival.
  • Promotion of Autophagy : Increased formation of autophagosomes and modulation of autophagy-related proteins such as beclin-1.

Case Studies

  • In Vitro Studies : A study demonstrated that pyrazolo compounds exhibited stronger cytotoxicity compared to traditional chemotherapeutics like cisplatin. The evaluation using the MTT assay revealed that these compounds selectively targeted cancer cells while sparing normal cells .
  • Animal Models : In vivo studies are necessary to confirm the efficacy observed in vitro. Preliminary results suggest that compounds similar to 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde may reduce tumor growth in xenograft models.

Data Table

PropertyValue
Molecular FormulaC14H10ClN3O
Molecular Weight243.69 g/mol
Anticancer ActivitySignificant cytotoxicity
MechanismsApoptosis, Autophagy

Q & A

Q. What are the optimal synthetic routes for 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride, and how do reaction conditions influence yield?

Q. How is the structural integrity of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, particularly the bicyclic system and methyl/acetic acid substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 155.24 g/mol for intermediates) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the azabicyclo core, as seen in related compounds like [(3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Safety measures prioritize PPE and ventilation:
  • Respiratory Protection : Use NIOSH-approved P95 respirators for aerosolized particles; OV/AG/P99 filters for organic vapors .
  • Skin Protection : Full-body chemical-resistant suits (e.g., Tyvek) and nitrile gloves .
  • Waste Disposal : Avoid drainage systems; neutralize acidic residues before disposal .

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence the compound’s bioactivity or receptor binding?

  • Methodological Answer : Stereochemical variations (e.g., endo vs. exo configurations) significantly alter pharmacological profiles. For example, (1R,3r,5S)-8-azabicyclo derivatives exhibit enhanced binding to muscarinic receptors compared to exo isomers . Researchers should:
  • Use chiral chromatography (e.g., Chiralpak AD-H) to separate enantiomers.
  • Validate configurations via circular dichroism (CD) or NOESY NMR .

Q. What advanced analytical methods resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : Discrepancies in properties like water solubility or thermal stability arise from polymorphic forms or hydration states. To address this:
  • Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity under controlled humidity .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and decomposition temperatures (e.g., 17659-49-3 derivative stability up to 150°C) .
  • Solubility Screening : Use shake-flask methods with biorelevant media (e.g., FaSSIF) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : In silico tools predict ADMET profiles:
  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using the compound’s logP (estimated via ChemAxon) .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. benzyl groups) with metabolic stability .
  • Docking Studies : Map interactions with targets like sigma receptors using AutoDock Vina .

Q. What strategies mitigate synthetic challenges in scaling up derivatives for in vivo studies?

  • Methodological Answer : Scale-up hurdles include low yields and purification complexity. Solutions involve:
  • Flow Chemistry : Continuous synthesis of intermediates (e.g., 8-azabicyclo ketones) to reduce batch variability .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
  • Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR for real-time monitoring .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s thermal stability, and how can this be resolved?

  • Analysis : Discrepancies may stem from impurities (e.g., residual solvents) or polymorphic forms. For resolution:
  • TGA-MS : Couple thermogravimetric analysis with mass spectrometry to detect degradation products .
  • PXRD : Compare diffraction patterns of batches to identify crystalline vs. amorphous forms .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.